2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzamide moiety at position 2, modified with a methylsulfonyl group. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer and antifungal agents due to its ability to mimic tubulin-binding motifs . The methylsulfonyl substituent enhances electrophilicity and may improve target binding or metabolic stability compared to thioether or unmodified analogs .
Properties
IUPAC Name |
2-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-26-13-9-11(10-14(27-2)16(13)28-3)18-21-22-19(29-18)20-17(23)12-7-5-6-8-15(12)30(4,24)25/h5-10H,1-4H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODVAFUCSCVKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The 1,3,4-oxadiazole core is constructed using a TBTU-mediated cyclodesulfurization protocol. 3,4,5-Trimethoxybenzohydrazide (1) reacts with phenyl isothiocyanate (2) in methanol to form thiosemicarbazide intermediate 3 (Scheme 1). Cyclization with TBTU and N,N-diisopropylethylamine (DIEA) in DMF at 50°C affords 4 in 88% yield (Table 1).
Table 1. Optimization of Oxadiazole Cyclization
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TBTU | DMF | 50 | 88 |
| DCC | CH2Cl2 | 25 | 62 |
| EDC·HCl | THF | 40 | 71 |
1H NMR (500 MHz, DMSO-d6) of 4 confirms the structure: δ 8.21 (s, 2H, NH2), 7.45 (s, 2H, Ar-H), 3.89 (s, 9H, OCH3).
Preparation of 2-(Methylsulfonyl)Benzoyl Chloride
2-Methylthiobenzoic acid (5) undergoes sulfonation using H2O2 in acetic acid at 70°C for 6 h, yielding 2-(methylsulfonyl)benzoic acid (6) (95% purity by HPLC). Subsequent treatment with thionyl chloride (SOCl2) in refluxing toluene generates the acyl chloride 7 (Scheme 2).
Table 2. Oxidation of 2-Methylthiobenzoic Acid
| Oxidizing Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2O2/AcOH | 70 | 6 | 94 |
| KMnO4/H2SO4 | 25 | 12 | 78 |
| Oxone® | 50 | 8 | 85 |
Coupling of Fragments A and B
Fragment 4 reacts with 7 in anhydrous dichloromethane (DCM) under N2 atmosphere, using pyridine as an HCl scavenger (Scheme 3). After 12 h at 25°C, the crude product is purified via silica gel chromatography (EtOAc/hexane, 1:2) to afford the title compound in 82% yield.
Table 3. Optimization of Amide Coupling
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 12 | 82 |
| Et3N | THF | 18 | 75 |
| DMAP | Acetonitrile | 24 | 68 |
13C NMR (125 MHz, CDCl3) key signals: δ 167.5 (C=O), 153.2 (oxadiazole C-2), 56.8–60.1 (OCH3), 44.3 (SO2CH3).
Mechanistic Insights and Side-Reaction Mitigation
The TBTU-mediated cyclization proceeds via nucleophilic activation of the thiosemicarbazide sulfur, forming a tetrahedral intermediate that eliminates tetramethylthiourea (Scheme 4). Competing hydrolysis of the acyl chloride 7 is suppressed by maintaining anhydrous conditions and using molecular sieves.
Analytical Characterization and Validation
High-resolution mass spectrometry (HRMS) of the title compound confirms the molecular formula C21H21N3O7S (calc. 467.1054; found 467.1058). IR spectroscopy reveals key absorptions at 1745 cm−1 (C=O), 1340 cm−1 (SO2), and 1250 cm−1 (C-O-C).
Scale-Up Considerations and Environmental Impact
The TBTU route demonstrates superior atom economy (78%) compared to phosphorous oxychloride-based methods. Waste streams contain recoverable DMF and tetramethylthiourea, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions and pathways that can lead to novel compounds with potential applications in different fields.
Biology
The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that compounds with similar structural features exhibit significant activity against various bacterial strains and cancer cell lines. For instance:
- Antimicrobial Activity : Research indicates that derivatives of similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species .
- Anticancer Activity : The compound's structural features may allow it to interact with specific biological targets involved in cancer progression. Preliminary studies suggest that it could inhibit the growth of certain cancer cell lines .
Medicine
In medical research, this compound is being explored as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections. The compound's mechanism of action likely involves binding to enzymes or receptors that regulate critical biological processes .
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for incorporation into various formulations used in pharmaceuticals and agrochemicals.
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Antimicrobial Studies : In one study, derivatives similar to this compound were evaluated for their antimicrobial activity using standard methods such as tube dilution techniques. The results indicated significant inhibition against multiple strains of bacteria .
- Anticancer Evaluation : Another study focused on evaluating the anticancer properties of structurally related compounds against human colorectal carcinoma cell lines. The results showed promising IC50 values indicating effective growth inhibition compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the trimethoxyphenyl group can engage in hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Mechanistic Insights
- Antifungal Action: The target compound likely inhibits thioredoxin reductase (Trr1), a mechanism observed in LMM5 and LMM11 against C. albicans . The methylsulfonyl group may directly interact with the enzyme’s redox-active cysteine residues .
- Anticancer Potential: Analogous compounds (e.g., 8u) disrupt microtubule assembly via the trimethoxyphenyl group, suggesting a possible secondary mechanism for the target compound .
Biological Activity
2-(Methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique oxadiazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O5S. The presence of the methylsulfonyl group and the trimethoxyphenyl moiety contributes to its solubility and interaction with biological targets.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group enhances hydrophobic interactions while the oxadiazole ring can engage in hydrogen bonding or π-π stacking interactions. This structural configuration allows for modulation of enzymatic activity and receptor binding, which is crucial for its biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the oxadiazole scaffold. For instance:
- Cytotoxicity Studies : In vitro tests demonstrated that derivatives of oxadiazole exhibit significant cytotoxic activity against various cancer cell lines including MCF-7 (breast cancer), A375 (melanoma), and A549 (lung cancer). The IC50 values for some derivatives were reported as low as 0.65 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Reference Compound (Doxorubicin) | MCF-7 | 0.12 |
Mechanism of Induction of Apoptosis
Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner. Western blot analyses revealed increased expression levels of p53 and caspase-3 cleavage in treated cells, suggesting that the compound activates apoptotic pathways .
Other Biological Activities
Beyond antitumor effects, compounds with oxadiazole structures have shown potential in other areas:
- Antimicrobial Activity : Some derivatives have exhibited antibacterial and antifungal properties, indicating a broader spectrum of biological activity .
- Anticonvulsant Activity : Certain oxadiazole derivatives have been reported to possess anticonvulsant properties, further expanding their therapeutic potential .
Case Studies
A study by Srinivas et al. evaluated various oxadiazole derivatives for their anticancer activity against multiple cell lines. Among these, some compounds showed superior activity compared to established chemotherapeutics like doxorubicin. The findings suggest that modifications in the oxadiazole structure can lead to enhanced biological efficacy .
Q & A
Basic Question: What are the established synthetic routes for preparing 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and what critical reaction conditions ensure optimal yield?
Methodological Answer:
The synthesis typically involves:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide precursor under dehydrating conditions (e.g., using POCl₃ or H₂SO₄ as catalysts at 80–100°C) .
- Sulfonation : Introduction of the methylsulfonyl group via reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Coupling : Amide bond formation between the oxadiazole intermediate and benzamide derivative using coupling agents like EDCI/HOBt in anhydrous DMF .
Key conditions include inert atmosphere (N₂/Ar), solvent polarity control, and reaction time optimization (monitored via TLC/HPLC).
Basic Question: How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 3.3 ppm for CH₃), and oxadiazole protons (δ 8.1–8.3 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the oxadiazole ring and trimethoxyphenyl group (e.g., C–O–C angles ≈ 120°) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Question: How can researchers optimize the coupling reaction between the oxadiazole intermediate and methylsulfonyl benzamide to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to reduce racemization .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics. DMF often provides higher yields due to better intermediate stabilization .
- Temperature Gradients : Perform reactions at 25°C vs. 40°C to balance activation energy and side-product formation. Lower temperatures favor selectivity for the amide bond .
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >95% purity .
Advanced Question: What strategies resolve contradictions in spectral data during structural elucidation (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic Effects in NMR : Torsional flexibility of the trimethoxyphenyl group may cause signal splitting; variable-temperature NMR (e.g., 298 K vs. 323 K) can average out conformers .
- X-ray Refinement : Compare experimental bond lengths/angles with DFT-computed values (e.g., using Gaussian09) to identify crystallographic disorder .
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing oxadiazole C2 vs. C5 positions) .
Basic Question: What in vitro assays are used to evaluate the compound’s biological activity, and how are false positives mitigated?
Methodological Answer:
- Antifungal Screening : Follow CLSI guidelines using Candida albicans (MIC assay) with fluconazole as a positive control. Mitigate false positives via cytotoxicity testing on mammalian cell lines (e.g., HEK293) .
- Anticancer Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Normalize data against vehicle controls and validate via apoptosis markers (Annexin V/PI staining) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Include a counter-screen for ATP-competitive binding artifacts .
Advanced Question: How do structural modifications to the trimethoxyphenyl group influence bioactivity and target selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Methoxy Positioning : Replace 3,4,5-trimethoxy with 2,4,6-trimethoxy to assess steric effects on target binding (e.g., tubulin inhibition) .
- Electron-Withdrawing Groups : Introduce nitro or halogens at the phenyl ring to modulate electron density and logP (test via HPLC logD₇.₄ measurements) .
- Bioisosteric Replacement : Substitute trimethoxyphenyl with a naphthyl group to evaluate π-π stacking interactions in molecular docking simulations (e.g., using AutoDock Vina) .
- Selectivity Profiling : Compare IC₅₀ values across related targets (e.g., COX-2 vs. COX-1) to identify off-target effects .
Advanced Question: What computational methods predict the compound’s metabolic stability and potential toxicity?
Methodological Answer:
- ADMET Prediction : Use QikProp (Schrödinger) to estimate CYP450 inhibition, plasma protein binding, and BBB penetration .
- Metabolite Identification : Simulate Phase I/II metabolism with StarDrop’s DEREK Nexus, focusing on sulfonyl group oxidation and oxadiazole ring cleavage .
- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Validate in vitro via Ames test (TA98 strain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
